BPR1K871 -

BPR1K871

Catalog Number: EVT-256364
CAS Number:
Molecular Formula: C25H28ClN7O2S
Molecular Weight: 526.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPR1K871 is a potent and selective FLT3/AURKA inhibitor with IC50 = 19/22 nM. BPR1K871 showed potent anti-proliferative activities in MOLM-13 and MV4-11 AML cells (EC50 ~ 5 nM). Moreover, kinase profiling and cell-line profiling revealed BPR1K871 to be a potential multi-kinase inhibitor. Functional studies using western blot and DNA content analysis in MV4-11 and HCT-116 cell lines revealed FLT3 and AURKA/B target modulation inside the cells. In vivo efficacy in AML xenograft models (MOLM-13 and MV4-11), as well as in solid tumor models (COLO205 and Mia-PaCa2), led to the selection of BPR1K871 as a preclinical development candidate for anti-cancer therapy. Further detailed studies could help to investigate the full potential of BPR1K871 as a multi-kinase inhibitor.
Overview

BPR1K871 is a novel quinazoline-based compound identified as a multi-kinase inhibitor, primarily targeting the FLT3 (Fms-like tyrosine kinase 3) and AURKA (Aurora kinase A) pathways. It has shown promise in the treatment of acute myeloid leukemia and various solid tumors. The compound was developed through rational drug design, focusing on enhancing its efficacy against specific kinases involved in cancer progression. The synthesis of BPR1K871 has been optimized to improve yield and purity, facilitating its use in preclinical studies and potential clinical applications .

Source

The discovery of BPR1K871 was reported in several scientific publications, highlighting its synthesis, characterization, and biological evaluation. The primary studies include those published in Oncotarget and ACS Publications, which detail its development as a potent dual inhibitor for specific cancer targets .

Classification

BPR1K871 is classified as a multi-kinase inhibitor within the broader category of anticancer agents. Its structure is characterized by a quinazoline core, which is common among various kinase inhibitors. This compound specifically inhibits multiple kinases, making it a candidate for targeted cancer therapies .

Synthesis Analysis

Methods

The synthesis of BPR1K871 has undergone several iterations to optimize the process for scalability and safety. The most recent method (Route B3) involves a streamlined approach that eliminates hazardous reagents and reduces the number of purification steps. The key features of this method include:

Ultimately, Route B3 achieved a yield of 16.5% with high purity (97.8% HPLC), producing significant quantities suitable for preclinical testing .

Technical Details

The synthesis involves multiple steps, including:

  1. Formation of key intermediates through selective alkylation reactions.
  2. Chlorination processes optimized to reduce by-products.
  3. Final coupling reactions to form the complete BPR1K871 molecule.
Molecular Structure Analysis

Structure

BPR1K871 features a quinazoline core structure with specific substitutions at the 6- and 7-positions that are critical for its biological activity. The compound's molecular formula is C₂₃H₂₃N₅O₂S, with a molecular weight of approximately 425.53 g/mol.

Data

Key structural data includes:

  • LogD7.4: 2.80, indicating favorable lipophilicity for oral bioavailability.
  • IC50 values:
    • FLT3: 19 nM
    • AURKA: 22 nM
      These values reflect the compound's potency against its target kinases .
Chemical Reactions Analysis

Reactions

BPR1K871 undergoes several important chemical reactions during its synthesis, including:

  • Alkylation: Involves nucleophilic substitution on the quinazoline ring.
  • Chlorination: Critical for introducing halogen substituents that enhance reactivity.
  • Coupling reactions: Essential for forming the final product from synthesized intermediates.

Technical Details

The optimization of reaction conditions has been crucial in improving yields and minimizing side reactions. For instance, using less reactive chlorinating agents has reduced impurity levels significantly during synthesis .

Mechanism of Action

BPR1K871 functions as a dual inhibitor targeting FLT3 and AURKA kinases, which are pivotal in cell proliferation and survival pathways in cancer cells.

Process

The mechanism involves competitive inhibition at the ATP-binding sites of these kinases, leading to:

  • Inhibition of cell proliferation: Particularly in acute myeloid leukemia cell lines such as MOLM-13 and MV4-11.
  • Induction of apoptosis: Triggered by disrupted signaling pathways essential for cancer cell survival.

Data

In vitro studies have shown that BPR1K871 effectively reduces cell viability at low concentrations (EC50 ~ 5 nM), demonstrating its potential as an effective therapeutic agent against malignancies .

Physical and Chemical Properties Analysis

Physical Properties

BPR1K871 is characterized by:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles during synthesis processes; careful handling is required during purification steps.

These properties are essential for understanding its behavior in biological systems and during formulation development .

Applications

BPR1K871 has significant potential applications in oncology, particularly for:

  • Treatment of acute myeloid leukemia: Demonstrated efficacy in preclinical models.
  • Targeting solid tumors: Effective against colorectal and pancreatic cancer cell lines.

Further studies are ongoing to explore its full therapeutic potential and optimize its clinical application strategies .

Rational Drug Design and Discovery of BPR1K871

Hybrid Scaffold Design: Quinazoline Core Optimization from Furanopyrimidine Precursors

The discovery of BPR1K871 originated from a strategic scaffold-hopping approach aimed at overcoming the limitations of early furanopyrimidine-based kinase inhibitors. Previous work identified furanopyrimidine 3 as a dual FLT3/AURKA inhibitor, but it suffered from suboptimal physicochemical properties, including high lipophilicity (LogD~7~.4 = 7.10) and a molecular weight of 567 Da, which compromised its drug-like characteristics [1] [3]. Through rational hybrid design, researchers synthesized lead compound 4 featuring a quinazoline core instead of furanopyrimidine, while retaining the critical thiazole-containing urea side chain known for its kinase affinity. This scaffold transition yielded dramatic improvements:

Table 1: Physicochemical and Biochemical Comparison of Core Scaffolds

PropertyFuranopyrimidine 3Quinazoline 4Improvement Factor
Molecular Weight567 Da485 Da14.5% reduction
LogD~7.4~7.104.415.6-fold decrease
AURKA IC~50~43 nM4.9 nM8.8-fold increase
FLT3 IC~50~322 nM127 nM2.5-fold increase
MOLM-13 EC~50~>100 nM~40 nM>2.5-fold increase

The quinazoline core conferred enhanced ATP-binding site compatibility due to its planar heterocyclic structure, mimicking the natural adenine moiety of ATP. This scaffold is recognized as a "privileged structure" in kinase inhibitor design, evidenced by its presence in 5 out of 30 FDA-approved kinase inhibitors [3]. Crucially, the reduced lipophilicity dramatically improved the compound's aqueous solubility profile, addressing a critical limitation of the furanopyrimidine series. However, despite its potent enzymatic and cellular activity (EC~50~ ~40 nM in AML cell lines), lead 4 still exhibited poor aqueous solubility (0.452 μg/mL) and dose-limiting toxicity, necessitating further structural refinement [3] [6].

Structure-Activity Relationship (SAR) Studies for Dual FLT3/AURKA Inhibition

A systematic SAR exploration focused on optimizing substitutions at the 6- and 7-positions of the quinazoline ring and modifying the urea-linked side chain. This investigation enabled fine-tuning of the inhibitory activity toward FLT3 and Aurora kinases (AURKA and AURKB), yielding compounds with distinct selectivity profiles [1] [3]:

Table 2: Key SAR Findings from Quinazoline Optimization

CompoundR1R2AURKA IC~50~ (nM)FLT3 IC~50~ (nM)Selectivity ProfileMOLM-13 EC~50~ (nM)
46-OMe7-OMe4.9127Dual, moderate~40
5HH15.3>1000AURKA selective>100
66,7-di-OCH~2~CH~2~OCH~3~6.2135Dual42
76-OCH~2~CH~2~OCH~3~H9.81320AURKA selective (100-fold)58
8H7-OCH~2~CH~2~OCH~3~8.1148FLT3 selective47
136-OCF~3~7-NH~2~62021FLT3 selective (30-fold)32
BPR1K8716-Cl7-NH~2~2219Balanced Dual~5

Critical SAR insights emerged:

  • Methoxy Group Importance: Removal of both 6- and 7-methoxy groups (compound 5) drastically reduced FLT3 inhibition (>10-fold loss) and moderately reduced AURKA inhibition (3-fold), confirming their importance for target engagement [1].
  • Alkoxy Chain Effects: Introducing flexible alkoxy chains (e.g., -OCH~2~CH~2~OCH~3~) at both positions (compound 6) maintained potency, but positioning solely at the 6-position (compound 7) severely impaired FLT3 binding while retaining AURKA activity, creating AURKA-selective inhibitors. Conversely, a 7-position alkoxy (compound 8) preserved FLT3 inhibition [3].
  • Amino-Trifluoromethoxy Synergy: Combining a 7-amino group with a 6-trifluoromethoxy group (compound 13) yielded potent FLT3 selectivity (IC~50~ = 21 nM, 30-fold over AURKA) [1].
  • Chloro-Amino Optimization: Introducing 6-chloro and 7-amino substituents (BPR1K871) achieved balanced, nanomolar dual inhibition (AURKA IC~50~ = 22 nM; FLT3 IC~50~ = 19 nM; AURKB IC~50~ = 13 nM) and exceptional anti-proliferative activity in FLT3-ITD mutant AML cell lines (MOLM-13 and MV4-11, EC~50~ ~5 nM) [1] [6].

Kinase profiling revealed BPR1K871 as a multi-kinase inhibitor, potently inhibiting 77 out of 395 non-mutant kinases by >65% at 1 μM. This broad activity translated to potent efficacy beyond AML, inhibiting solid tumor cell lines like COLO205 (colorectal) and Mia-PaCa2 (pancreatic) with EC~50~ values <100 nM [3] [6]. Functional validation via Western blotting confirmed potent suppression of FLT3 autophosphorylation and STAT5 signaling in MV4-11 cells, and inhibition of Aurora kinase-mediated Histone H3 phosphorylation in HCT-116 cells [1].

Molecular Modeling and 3D-QSAR-Guided Lead Optimization

Computational approaches played a pivotal role in refining BPR1K871's potency and physicochemical properties. Initial design leveraged molecular hybridization strategies guided by 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models derived from furanopyrimidine and early quinazoline analogs [3] [8]. These models highlighted:

  • Steric and Electrostatic Field Requirements: 3D-QSAR contour maps identified regions around the quinazoline core where steric bulk enhanced AURKA binding and specific electrostatic potentials improved FLT3 affinity. This guided the selection of 6-chloro (moderate steric bulk, electron-withdrawing) and 7-amino (H-bond donor/acceptor) substituents in BPR1K871 [3] [8].
  • Urea Linker and Thiazole Positioning: Docking studies within FLT3 and AURKA homology models confirmed the critical role of the urea moiety in forming bidentate hydrogen bonds with kinase hinge regions. The thiazole ring optimally projected into a hydrophobic pocket in FLT3, explaining its contribution to potency [1] [3].

Advanced computational tools like 3D-QSARpy were employed to overcome limitations of traditional methods (e.g., CoMFA/CoMSIA). This platform integrated diverse machine learning algorithms (e.g., Random Forest, SVM) and variable selection strategies to handle the high dimensionality of 3D molecular interaction field (MIF) descriptors (steric, electrostatic, hydrophobic, H-bond) [8]. Key optimizations driven by modeling included:

  • Solubility Enhancement: Identifying sites for introducing hydrophilic groups without sacrificing kinase binding. This involved modifying terminal groups on the urea-linked side chain to improve calculated LogD and solubility parameters [3] [8].
  • Impurity Reduction: Modeling the chlorination step (key for introducing the 6-chloro group) guided the switch from SOCl~2~ to POCl~3~ as a safer and more selective reagent during scale-up synthesis, minimizing undesired by-products [3].

These integrated computational strategies validated BPR1K871's optimal binding mode: the quinazoline core occupies the ATP pocket, the urea linker forms hinge-region H-bonds, and the substituted thiazole extends into a specificity pocket, enabling potent multi-kinase inhibition [1] [3] [8].

Properties

Product Name

BPR1K871

Molecular Formula

C25H28ClN7O2S

Molecular Weight

526.056

Synonyms

BPR1K871; BPR1K-871; BPR1K 871.;1-(3-chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.